1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate
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Overview
Description
1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H19NO4S and a molecular weight of 309.38 g/mol . It is derived from piperidine and 4-methylbenzenesulfonyl chloride and is commonly used as a reagent in organic synthesis, particularly in the modification of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acryloylpiperidin-4-yl 4-methylbenzenesulfonate typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with acryloyl chloride to form the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-acryloylpiperidin-4-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity .
Comparison with Similar Compounds
1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate: Similar in structure but with an acetyl group instead of an acryloyl group.
1-Acryloylpiperidin-4-yl 4-chlorobenzenesulfonate: Similar in structure but with a chlorobenzene ring instead of a methylbenzene ring.
Uniqueness: 1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C15H19NO4S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(1-prop-2-enoylpiperidin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H19NO4S/c1-3-15(17)16-10-8-13(9-11-16)20-21(18,19)14-6-4-12(2)5-7-14/h3-7,13H,1,8-11H2,2H3 |
InChI Key |
XKAOGJXMKDSICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)C=C |
Origin of Product |
United States |
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